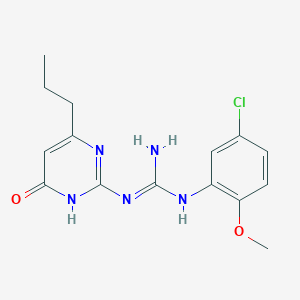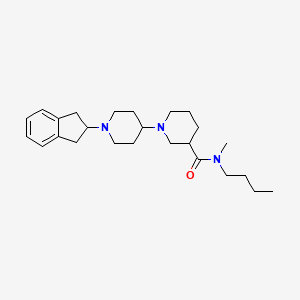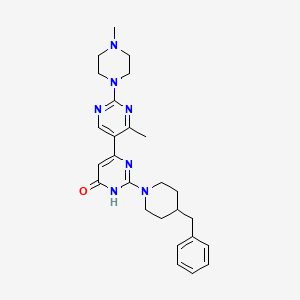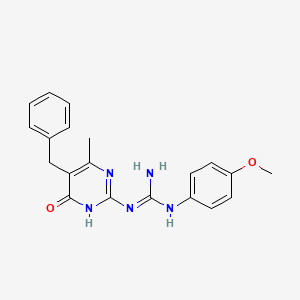
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide, also known as EDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDPB is a pyrazole derivative that has been synthesized and studied extensively in recent years.
作用機序
The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In cancer cells, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the suppression of cancer cell growth. In inflammation, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of cancer cell growth. In inflammation, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide has been shown to reduce the production of inflammatory mediators, leading to a decrease in inflammation. In addition, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide has been shown to have low toxicity, which makes it safe for use in lab experiments. However, one of the limitations of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide. One area of interest is the development of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide as a potential drug candidate for the treatment of cancer and other diseases. Another area of interest is the development of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide as a potential herbicide for use in agriculture. In addition, further research is needed to fully understand the mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide and its potential applications in materials science.
合成法
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,5-dimethylbenzoic acid with ethyl 4-chloro-3-oxobutanoate to produce ethyl 3,5-dimethylbenzoate. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, followed by reaction with 4-chloroacetophenone to produce N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide.
科学的研究の応用
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In agriculture, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide has been studied for its potential use as a herbicide. In materials science, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide has been investigated for its potential use in the development of organic semiconductors.
特性
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-6-19-13(5)15(12(4)18-19)17-16(20)14-8-10(2)7-11(3)9-14/h7-9H,6H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZQMEWLZYPUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=CC(=CC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]-2-thiophenecarboxamide](/img/structure/B5976943.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5976948.png)
![ethyl 5-ethyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5976955.png)

![1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5976961.png)
![1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5976972.png)




![2-(1-(2-ethoxybenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5977022.png)
![2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B5977035.png)
![4-(2,5-dimethoxybenzoyl)-N-{[7-(2-pyrimidinyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}benzamide](/img/structure/B5977040.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5977059.png)